EW-7195

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

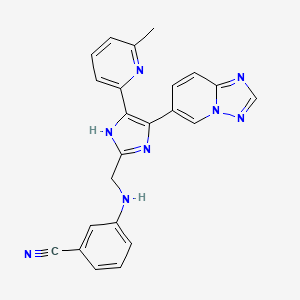

3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N8/c1-15-4-2-7-19(28-15)23-22(17-8-9-21-26-14-27-31(21)13-17)29-20(30-23)12-25-18-6-3-5-16(10-18)11-24/h2-10,13-14,25H,12H2,1H3,(H,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEADGKSQIBFYEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=C(N=C(N2)CNC3=CC=CC(=C3)C#N)C4=CN5C(=NC=N5)C=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

EW-7195: A Technical Guide to a Potent ALK5 Inhibitor for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

EW-7195 is a novel, potent, and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin-Like Kinase 5 (ALK5).[1][2] In the complex tumor microenvironment, the TGF-β signaling pathway plays a dual role, acting as a tumor suppressor in the early stages of cancer and promoting tumor progression, invasion, and metastasis in later stages. By targeting ALK5, this compound effectively blocks the canonical TGF-β/Smad signaling pathway, thereby inhibiting key processes in cancer metastasis, such as the epithelial-to-mesenchymal transition (EMT). This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical data of this compound, intended for researchers and professionals in the field of drug development.

Core Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Signaling Pathway

TGF-β signaling is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5.[3][4] This phosphorylation activates the kinase domain of ALK5, which in turn phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3.[3][4] These phosphorylated R-Smads then form a complex with the common mediator Smad (co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, regulating the expression of target genes involved in cellular processes like EMT, cell migration, and invasion.[3][4]

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase. By binding to the ATP-binding site of ALK5, this compound prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.[5][6] This inhibition leads to a reduction in the nuclear translocation of the Smad2/3/4 complex and subsequent changes in gene expression that favor an epithelial phenotype, ultimately suppressing cancer cell motility and invasiveness.[5][6]

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the TGF-β/ALK5 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| IC50 | 4.83 nM[5][6][7][8] | The half-maximal inhibitory concentration against ALK5 kinase. |

| Selectivity | >300-fold vs. p38α[7] | Demonstrates high selectivity for ALK5 over other kinases like p38α. |

Table 2: In Vitro Cellular Activity

| Assay | Cell Line | Concentration | Duration | Effect |

| Smad2 Phosphorylation | Mammary Epithelial Cells | 0.5 - 1 µM[7] | 1.5 hours | Efficiently inhibits TGF-β1-induced Smad2 phosphorylation.[7] |

| Transcriptional Activation | Mammary Epithelial Cells | Not Specified | Not Specified | Inhibited TGF-β1-stimulated transcriptional activation of p3TP-Lux and pCAGA(12)-Luc reporters.[3] |

| EMT Markers | Breast Cancer Cells | Not Specified | Not Specified | Blocks the effect of TGF-β1 on the levels of E-cadherin, ZO-1, N-cadherin, and vimentin.[5][6] |

Table 3: In Vivo Efficacy in Mouse Models

| Mouse Model | Treatment Regimen | Outcome |

| Balb/c Xenograft (4T1 cells)[5][6][9] | 40 mg/kg, intraperitoneal injection, three times a week[7] | Inhibited metastasis of breast cancer cells to the lung.[3][7] |

| MMTV/cNeu Transgenic Mice[5][6][9] | 40 mg/kg, intraperitoneal injection, three times a week[7] | Suppressed lung metastasis from breast tumors.[3][7] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below. These are generalized protocols that should be adapted based on specific laboratory conditions and reagents.

Luciferase Reporter Assay for TGF-β Signaling

This assay is used to quantify the transcriptional activity of the Smad-dependent TGF-β signaling pathway.

Experimental Workflow

Caption: Workflow for a luciferase reporter assay to assess this compound activity.

Protocol:

-

Cell Seeding: Seed mammary epithelial cells (e.g., NMuMG) into a 96-well plate at a density that will result in 80-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with a Smad-responsive firefly luciferase reporter plasmid (e.g., pCAGA(12)-Luc or p3TP-Lux) and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent.

-

Inhibitor Treatment: After 24 hours of transfection, replace the medium with serum-free medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 1-2 hours.

-

TGF-β Stimulation: Add TGF-β1 to the wells to a final concentration of 1-5 ng/mL to stimulate the ALK5 pathway.

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

-

Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Immunoblotting for Phosphorylated Smad2

This technique is used to detect the levels of phosphorylated Smad2 (p-Smad2), a direct downstream target of ALK5, to confirm the inhibitory effect of this compound.

Protocol:

-

Cell Culture and Treatment: Plate mammary epithelial cells and grow to 80-90% confluency. Serum-starve the cells for 4-6 hours. Pre-treat the cells with this compound (e.g., 0.5-1 µM) for 1.5 hours, followed by stimulation with TGF-β1 (1-5 ng/mL) for 30-60 minutes.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated Smad2 (p-Smad2) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total Smad2 as a loading control.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-Smad2 normalized to total Smad2.

Confocal Microscopy for Smad2 Nuclear Translocation

This method visualizes the subcellular localization of Smad2 to assess the effect of this compound on its TGF-β1-induced nuclear translocation.

Protocol:

-

Cell Culture on Coverslips: Grow mammary epithelial cells on glass coverslips in a 24-well plate.

-

Treatment: Serum-starve the cells, then pre-treat with this compound or vehicle, followed by stimulation with TGF-β1 as described for immunoblotting.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.

-

Immunostaining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate with a primary antibody against Smad2 overnight at 4°C.

-

Secondary Antibody and Counterstaining: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.

-

Analysis: Analyze the images to determine the ratio of nuclear to cytoplasmic fluorescence intensity of Smad2 in different treatment groups.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on the collective migration of cancer cells.

Protocol:

-

Cell Seeding: Seed breast cancer cells (e.g., 4T1) in a 6-well plate and grow them to form a confluent monolayer.

-

Creating the "Wound": Use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.

-

Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh low-serum medium containing different concentrations of this compound or vehicle control.

-

Image Acquisition: Capture images of the scratch at 0 hours and at regular intervals (e.g., every 8-12 hours) for up to 48 hours using a phase-contrast microscope.

-

Data Analysis: Measure the width of the scratch at different time points for each treatment condition. Calculate the percentage of wound closure over time to quantify cell migration.

In Vivo Xenograft and Transgenic Mouse Models

These models are used to evaluate the anti-metastatic efficacy of this compound in a living organism.

Animal Model Workflow

Caption: General workflow for in vivo evaluation of this compound.

Protocol:

-

Animal Models:

-

Treatment: Once primary tumors are established (in the xenograft model) or at a predetermined age (in the transgenic model), begin treatment with this compound (40 mg/kg) or vehicle control administered via intraperitoneal injection three times a week.[7]

-

Monitoring: Monitor the growth of the primary tumor using calipers and the overall health of the animals regularly.

-

Endpoint and Analysis: At the end of the study (typically 3-4 weeks), euthanize the mice and harvest the lungs and other organs.

-

Metastasis Quantification: Fix the lungs, and count the number of metastatic nodules on the lung surface. Histological analysis (e.g., H&E staining) can be performed to confirm the presence of metastatic lesions.

Clinical Development

As of the latest available information, there is limited public data on the clinical trial status of this compound. It is important to distinguish this compound from other investigational drugs with similar-sounding names. Researchers interested in the clinical development of ALK5 inhibitors should consult clinical trial registries for the most up-to-date information.

Conclusion

This compound is a potent and selective ALK5 inhibitor that has demonstrated significant anti-metastatic effects in preclinical models of breast cancer. Its mechanism of action, centered on the inhibition of the TGF-β/Smad signaling pathway, makes it a valuable tool for cancer research and a promising candidate for further therapeutic development. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute further studies to explore the full potential of this compound in oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a novel inhibitor of ALK5 kinase inhibits EMT and breast cancer metastasis to lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.virginia.edu [med.virginia.edu]

- 5. pubcompare.ai [pubcompare.ai]

- 6. IEEE Xplore Full-Text PDF: [ieeexplore.ieee.org]

- 7. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 8. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

- 9. medchemexpress.com [medchemexpress.com]

EW-7195: A Technical Guide to a Potent ALK5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

EW-7195 is a potent and selective small molecule inhibitor of the Activin-like kinase 5 (ALK5), also known as the transforming growth factor-beta type I receptor (TGFβRI). By targeting ALK5, this compound effectively abrogates TGF-β-mediated signaling pathways implicated in cancer progression, particularly in epithelial-to-mesenchymal transition (EMT) and metastasis. This technical guide provides a comprehensive overview of this compound, including its target profile, mechanism of action, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Activin-like kinase 5 (ALK5) , a serine/threonine kinase receptor for transforming growth factor-beta (TGF-β). This compound exhibits high potency and selectivity for ALK5.[1][2][3][4][5] The binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then propagates downstream signaling primarily through the phosphorylation of SMAD2 and SMAD3. Phosphorylated SMAD2/3 forms a complex with SMAD4, which translocates to the nucleus and regulates the transcription of target genes involved in cellular processes such as proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).

This compound acts as an ATP-competitive inhibitor of the ALK5 kinase domain, thereby preventing the phosphorylation of SMAD2 and SMAD3.[3] This blockade of SMAD signaling is the principal mechanism by which this compound exerts its anti-cancer effects, including the inhibition of EMT and metastasis.[1][3]

Signaling Pathway

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Quantitative Data

The inhibitory activity and preclinical efficacy of this compound have been quantified in various assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Assay Type | Reference |

| IC50 | ALK5 (TGFβR1) | 4.83 nM | Kinase Assay | [3][4][5] |

| Selectivity | ALK5 vs. p38α | >300-fold | Kinase Assay | [4][5] |

Table 2: Preclinical Efficacy of this compound in Breast Cancer Models

| Model System | Dosing Regimen | Effect | Reference |

| 4T1 Orthotopic Xenograft (Balb/c mice) | 40 mg/kg, i.p., 3x/week | Inhibition of lung metastasis | [5] |

| MMTV/cNeu Transgenic Mice | 40 mg/kg, i.p., 3x/week | Inhibition of lung metastasis | [5] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ALK5 Kinase Assay

Objective: To determine the in vitro inhibitory activity of this compound against ALK5.

Methodology:

-

A radiometric protein kinase assay is performed using recombinant human ALK5.

-

The assay buffer contains 25 mM HEPES (pH 7.4), 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT, and 0.1 mg/ml BSA.

-

This compound is serially diluted in DMSO and pre-incubated with the ALK5 enzyme.

-

The kinase reaction is initiated by the addition of [γ-33P]ATP and a suitable substrate (e.g., recombinant SMAD2).

-

The reaction is allowed to proceed at 30°C for a specified time and is then stopped by the addition of phosphoric acid.

-

The phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation.

Cell-Based SMAD Phosphorylation Assay

Objective: To assess the effect of this compound on TGF-β-induced SMAD2 phosphorylation in cells.

Methodology:

-

Mammary epithelial cells (e.g., NMuMG or 4T1) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are serum-starved for 2-4 hours prior to treatment.

-

Cells are pre-incubated with various concentrations of this compound for 1-2 hours.

-

TGF-β1 is added to the media to a final concentration of 2-5 ng/mL to stimulate SMAD2 phosphorylation.

-

After a 1-hour incubation with TGF-β1, the cells are lysed.

-

The levels of phosphorylated SMAD2 and total SMAD2 in the cell lysates are determined by Western blotting or a sandwich ELISA using specific antibodies.

-

The ratio of phosphorylated SMAD2 to total SMAD2 is calculated to determine the inhibitory effect of this compound.

In Vivo Breast Cancer Metastasis Model

Objective: To evaluate the in vivo efficacy of this compound in inhibiting breast cancer metastasis.

Methodology (4T1 Orthotopic Xenograft Model):

-

Female Balb/c mice (6-8 weeks old) are used.

-

4T1 murine breast cancer cells (5 x 10^4 cells in 50 µL PBS) are injected into the mammary fat pad.

-

When primary tumors become palpable, mice are randomized into vehicle control and this compound treatment groups.

-

This compound is administered via intraperitoneal (i.p.) injection at a dose of 40 mg/kg, three times a week.[5]

-

The primary tumor is surgically resected after a specified period to allow for the development of distant metastases.

-

After 2-3 weeks of continued treatment post-surgery, mice are euthanized, and the lungs are harvested.

-

The number of metastatic nodules on the lung surface is counted under a dissecting microscope.

-

Lungs can also be fixed, sectioned, and stained with hematoxylin and eosin (H&E) for histological confirmation of metastases.

Experimental Workflow Diagram

Caption: A representative experimental workflow for the preclinical evaluation of this compound.

Summary and Future Directions

This compound is a well-characterized, potent, and selective inhibitor of ALK5 with demonstrated preclinical activity in suppressing breast cancer metastasis. Its mechanism of action through the inhibition of the TGF-β/SMAD signaling pathway is well-defined. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound. Future studies could explore its efficacy in other TGF-β-driven diseases, such as fibrosis and other types of cancer. Additionally, combination studies with other anti-cancer agents may reveal synergistic effects and provide new avenues for clinical development.

References

EW-7195 chemical structure and properties

An In-depth Technical Guide to EW-7195: A Potent ALK5 Inhibitor for Cancer Research

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental methodologies related to this compound, a selective inhibitor of the TGF-β type I receptor, activin receptor-like kinase 5 (ALK5). This document is intended for researchers, scientists, and drug development professionals working in the field of oncology and TGF-β signaling.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[[[5-(6-Methyl-2-pyridinyl)-4-[1][2][3]triazolo[1,5-a]pyridin-6-yl-1H-imidazol-2-yl]methyl]amino]benzonitrile, is a small molecule inhibitor. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 3-[[[5-(6-Methyl-2-pyridinyl)-4-[1][2][3]triazolo[1,5-a]pyridin-6-yl-1H-imidazol-2-yl]methyl]amino]benzonitrile |

| Molecular Formula | C₂₃H₁₈N₈ |

| Molecular Weight | 406.44 g/mol |

| CAS Number | 1352609-28-9 |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability |

Chemical Structure:

Biological Activity and Mechanism of Action

This compound is a potent and highly selective inhibitor of ALK5, a key kinase in the transforming growth factor-beta (TGF-β) signaling pathway. The TGF-β pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages but promoting tumor progression, invasion, and metastasis in later stages.

Mechanism of Action:

TGF-β ligands initiate signaling by binding to the TGF-β type II receptor (TβRII), which then recruits and phosphorylates the TGF-β type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream signaling molecules Smad2 and Smad3. These phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.

This compound exerts its inhibitory effect by competing with ATP for the binding site on the ALK5 kinase domain. This prevents the phosphorylation of Smad2 and the subsequent nuclear translocation of the Smad2/3 complex, effectively blocking the canonical TGF-β signaling pathway.[2][4][5] This inhibition has been shown to suppress the epithelial-to-mesenchymal transition (EMT), a crucial process for cancer cell invasion and metastasis.[5]

Quantitative Biological Data:

| Parameter | Value |

| ALK5 (TGFβR1) IC₅₀ | 4.83 nM[4][6] |

| Selectivity | >300-fold selective for ALK5 over p38α[4] |

| In Vitro Activity | Efficiently inhibits TGF-β1-induced Smad2 phosphorylation at concentrations of 0.5-1 µM.[4] |

| In Vivo Efficacy (Breast Cancer) | Inhibits lung metastasis in 4T1 orthotopic xenograft and MMTV/cNeu transgenic mouse models at a dose of 40 mg/kg (i.p., three times a week).[4] |

Signaling Pathway Diagram

The following diagram illustrates the canonical TGF-β signaling pathway and the point of inhibition by this compound.

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

ALK5 Kinase Inhibition Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to inhibit TGF-β-induced transcriptional activity.[7][8][9]

Materials:

-

HEK293T cells (or other suitable cell line)

-

SBE (Smad Binding Element)-luciferase reporter vector

-

Renilla luciferase control vector

-

Transfection reagent

-

DMEM with 10% FBS

-

Serum-free DMEM

-

Recombinant human TGF-β1

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

96-well white, clear-bottom plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Transfection: Co-transfect the cells with the SBE-luciferase reporter vector and the Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

-

Serum Starvation: After 24 hours of transfection, replace the medium with 90 µL of serum-free DMEM and incubate for 4-6 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free DMEM. Add 10 µL of the diluted compound to the respective wells.

-

TGF-β1 Stimulation: After 1 hour of pre-treatment with this compound, stimulate the cells by adding 10 µL of TGF-β1 (final concentration of 5 ng/mL) to each well (except for the unstimulated control).

-

Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the inhibitor concentration to determine the IC₅₀ value.

Western Blot for Phosphorylated Smad2

This protocol details the detection of phosphorylated Smad2 (p-Smad2) levels in response to TGF-β1 stimulation and this compound treatment.[10][11][12][13]

Materials:

-

Mammary epithelial cells (e.g., NMuMG)

-

DMEM with 10% FBS

-

Serum-free DMEM

-

Recombinant human TGF-β1

-

This compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-p-Smad2 (Ser465/467), anti-Smad2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Seed NMuMG cells and grow to 70-80% confluency. Serum starve the cells for 16-24 hours. Pre-treat with various concentrations of this compound for 1 hour, followed by stimulation with TGF-β1 (5 ng/mL) for 1 hour.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (anti-p-Smad2) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total Smad2 and β-actin.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on TGF-β1-induced cell migration.[14][15][16][17]

Materials:

-

Mammary epithelial cells (e.g., NMuMG)

-

DMEM with 10% FBS

-

Serum-free DMEM

-

Recombinant human TGF-β1

-

This compound

-

200 µL pipette tip

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed NMuMG cells in a 6-well plate and grow to a confluent monolayer.

-

Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

-

Washing: Wash the cells with PBS to remove detached cells and debris.

-

Treatment: Add serum-free DMEM containing different concentrations of this compound. After 1 hour, add TGF-β1 (5 ng/mL) to the appropriate wells.

-

Image Acquisition: Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

-

Data Analysis: Measure the width of the wound at different points for each image. Calculate the percentage of wound closure over time for each treatment condition.

In Vivo Orthotopic Breast Cancer Metastasis Model

This protocol describes the establishment of an orthotopic breast cancer xenograft model in Balb/c mice to evaluate the anti-metastatic potential of this compound.[1][2][3][18][19]

Materials:

-

4T1 murine mammary carcinoma cells

-

Female Balb/c mice (6-8 weeks old)

-

Matrigel

-

Surgical instruments

-

Anesthesia (e.g., isoflurane)

-

This compound formulation for intraperitoneal (i.p.) injection

-

Calipers

Procedure:

-

Cell Preparation: Culture 4T1 cells and harvest them during the exponential growth phase. Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10⁶ cells/100 µL.

-

Orthotopic Injection: Anesthetize the mice. Inject 100 µL of the cell suspension into the fourth mammary fat pad.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth by palpation and measure the tumor volume with calipers twice a week. Tumor volume can be calculated using the formula: (length x width²)/2.

-

Treatment: Once the primary tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 40 mg/kg, i.p.) or vehicle control three times a week.

-

Metastasis Assessment: After a pre-determined period (e.g., 3-4 weeks), euthanize the mice and harvest the lungs. Count the number of metastatic nodules on the lung surface. For more quantitative analysis, the lungs can be fixed, sectioned, and stained with hematoxylin and eosin (H&E).

Experimental and Logical Workflows

The following diagrams illustrate the workflows for in vitro and in vivo studies of this compound.

Caption: Workflow for in vitro characterization of this compound.

Caption: Workflow for in vivo evaluation of this compound's anti-metastatic efficacy.

Conclusion

This compound is a valuable research tool for investigating the role of the TGF-β signaling pathway in cancer progression and metastasis. Its high potency and selectivity for ALK5 make it a suitable candidate for preclinical studies aimed at developing novel anti-cancer therapeutics. The experimental protocols and workflows provided in this guide offer a framework for the comprehensive evaluation of this compound and other ALK5 inhibitors. Further research into its pharmacokinetic and toxicological profile will be crucial for its potential clinical translation.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Establishment of a murine breast tumor model by subcutaneous or orthotopic implantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. pubcompare.ai [pubcompare.ai]

- 11. cellsignal.com [cellsignal.com]

- 12. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 13. researchgate.net [researchgate.net]

- 14. Development of a Wound-Healing Protocol for In Vitro Evaluation of Urothelial Cell Growth [mdpi.com]

- 15. Wound healing assay | Abcam [abcam.com]

- 16. Frontiers | TGF-β1 Pretreatment Improves the Function of Mesenchymal Stem Cells in the Wound Bed [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. pubcompare.ai [pubcompare.ai]

- 19. Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

EW-7195: A Potent Inhibitor of TGF-β Signaling for Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

EW-7195 is a novel, potent, and selective small molecule inhibitor of the transforming growth factor-beta (TGF-β) type I receptor kinase, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] In the complex tumor microenvironment, TGF-β signaling plays a dual role, acting as a tumor suppressor in the early stages of cancer and as a promoter of tumor progression, invasion, and metastasis in advanced stages.[4] this compound has emerged as a critical research tool for investigating the role of the TGF-β pathway in cancer and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in cancer research.

Core Concepts: Mechanism of Action

This compound exerts its anti-cancer effects by specifically targeting and inhibiting the kinase activity of ALK5.[1][2][3] The binding of TGF-β to its type II receptor (TβRII) recruits and phosphorylates ALK5, which in turn phosphorylates the downstream signaling molecules Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of target genes involved in various cellular processes, including epithelial-to-mesenchymal transition (EMT).[5] EMT is a crucial process by which epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasiveness, and metastatic potential.[6][7][8]

By inhibiting ALK5, this compound effectively blocks the phosphorylation of Smad2 and its subsequent nuclear translocation, thereby abrogating TGF-β-mediated signaling.[1][3][9] This inhibition leads to the suppression of EMT, characterized by the upregulation of epithelial markers like E-cadherin and the downregulation of mesenchymal markers such as N-cadherin and vimentin.[2][9]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical cancer research.

| Parameter | Value | Assay/System | Reference |

| IC50 (ALK5) | 4.83 nM | Recombinant human ALK5 kinase assay | [3] |

| Selectivity | >300-fold for ALK5 over p38α | Kinase panel screening | [3] |

Table 1: In Vitro Potency and Selectivity of this compound

| Animal Model | Cell Line | Dosage and Schedule | Primary Outcome | Reference |

| BALB/c mice (orthotopic xenograft) | 4T1 (murine breast cancer) | 40 mg/kg, intraperitoneal injection, three times a week | Inhibition of lung metastasis | [3] |

| MMTV/c-Neu transgenic mice | Spontaneous mammary tumors | 40 mg/kg, intraperitoneal injection, three times a week | Inhibition of lung metastasis | [1][3] |

Table 2: In Vivo Efficacy of this compound in Breast Cancer Models

Signaling Pathway Diagram

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Experimental Protocols

In Vitro Assays

1. ALK5 Kinase Assay (In Vitro Potency)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ALK5.

-

Methodology:

-

A radiometric protein kinase assay is performed using recombinant human ALK5.

-

The assay buffer contains Tris-HCl, MgCl2, MnCl2, DTT, and ATP (with [γ-33P]ATP).

-

Myelin basic protein (MBP) or a specific peptide substrate is used as the phosphate acceptor.

-

The reaction is initiated by adding the enzyme to the mixture of substrate, ATP, and varying concentrations of this compound.

-

After incubation at 30°C, the reaction is stopped, and the radioactivity incorporated into the substrate is measured using a scintillation counter.

-

IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

-

2. TGF-β-Induced EMT in NMuMG Cells

-

Objective: To assess the effect of this compound on TGF-β-induced epithelial-to-mesenchymal transition in non-tumorigenic murine mammary gland (NMuMG) epithelial cells.

-

Methodology:

-

Cell Culture: NMuMG cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 10 µg/ml insulin, and penicillin/streptomycin.

-

EMT Induction: Cells are seeded and allowed to adhere. The medium is then replaced with low-serum medium (0.5% FBS) containing recombinant human TGF-β1 (typically 2-5 ng/mL) in the presence or absence of varying concentrations of this compound.

-

Morphological Analysis: Changes in cell morphology from a cobblestone-like epithelial appearance to a spindle-shaped, fibroblastic mesenchymal phenotype are observed and imaged using a phase-contrast microscope after 48-72 hours of treatment.

-

Western Blot Analysis of EMT Markers:

-

After treatment, cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are probed with primary antibodies against E-cadherin (epithelial marker), N-cadherin, and vimentin (mesenchymal markers).

-

β-actin or GAPDH is used as a loading control.

-

Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

-

Immunofluorescence Staining:

-

Cells grown on coverslips are treated as described above.

-

After treatment, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 1% BSA.

-

Cells are incubated with primary antibodies against E-cadherin or vimentin, followed by incubation with fluorescently labeled secondary antibodies.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted, and images are acquired using a confocal microscope.

-

-

3. Luciferase Reporter Assay for TGF-β Signaling

-

Objective: To quantify the inhibitory effect of this compound on TGF-β-induced Smad-dependent transcriptional activity.

-

Methodology:

-

Cell Line and Plasmids: Human embryonic kidney (HEK293T) cells or other suitable cell lines are used. Cells are transiently co-transfected with a TGF-β-responsive reporter plasmid, such as p(CAGA)12-Luc (containing 12 repeats of the Smad-binding element), and a control plasmid for normalization (e.g., a Renilla luciferase reporter).

-

Transfection: Transfection is performed using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, cells are treated with TGF-β1 (e.g., 100 pM) in the presence or absence of this compound for 16-24 hours.

-

Luciferase Assay: Cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.

-

4. Wound Healing (Scratch) Assay

-

Objective: To evaluate the effect of this compound on cell migration.

-

Methodology:

-

Cells (e.g., NMuMG or a breast cancer cell line) are grown to confluence in a multi-well plate.

-

A sterile pipette tip is used to create a uniform "scratch" or "wound" in the cell monolayer.

-

The debris is washed away, and the cells are incubated with medium containing TGF-β1 and different concentrations of this compound.

-

Images of the wound are captured at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).

-

The rate of wound closure is quantified by measuring the change in the wound area over time.

-

In Vivo Experiments

1. Orthotopic Breast Cancer Xenograft Model

-

Objective: To assess the in vivo efficacy of this compound in inhibiting primary tumor growth and metastasis.

-

Methodology:

-

Cell Line: 4T1 murine breast cancer cells, which are highly tumorigenic and metastatic, are commonly used.

-

Animal Model: Female BALB/c mice (6-8 weeks old) are used.

-

Tumor Cell Implantation: 4T1 cells are injected into the mammary fat pad of the mice.

-

Treatment: Once tumors are palpable or reach a certain size, mice are randomized into vehicle control and treatment groups. This compound is administered intraperitoneally at a dose of 40 mg/kg, three times a week.

-

Tumor Growth Monitoring: Primary tumor volume is measured regularly (e.g., twice a week) using calipers.

-

Metastasis Assessment: At the end of the study, mice are euthanized, and lungs are harvested. The number of metastatic nodules on the lung surface is counted. Alternatively, lung tissue can be homogenized and cultured to count clonogenic metastatic cells.

-

Toxicity Assessment: Body weight is monitored throughout the study as a general indicator of toxicity.

-

2. Spontaneous Metastasis Model in MMTV/c-Neu Transgenic Mice

-

Objective: To evaluate the effect of this compound on the development of spontaneous lung metastases from primary mammary tumors.

-

Methodology:

-

Animal Model: MMTV/c-Neu transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs, are used.

-

Treatment: Treatment with this compound (40 mg/kg, i.p., three times a week) is initiated when mammary tumors become palpable.

-

Endpoint: The study is terminated at a predefined endpoint, and lungs are collected to assess the metastatic burden as described above.

-

Experimental Workflow Diagram

Caption: Overall experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the multifaceted roles of TGF-β signaling in cancer progression. Its high potency and selectivity for ALK5 make it an ideal candidate for in vitro and in vivo studies aimed at understanding and targeting TGF-β-driven tumorigenesis, particularly in the context of EMT and metastasis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their cancer research endeavors. Further investigation into the clinical potential of this compound and similar ALK5 inhibitors is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Studying TGF-β Signaling and TGF-β-induced Epithelial-to-mesenchymal Transition in Breast Cancer and Normal Cells [jove.com]

- 4. rsc.org [rsc.org]

- 5. Dynamic Visualization of TGF-β/SMAD3 Transcriptional Responses in Single Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The E-Cadherin and N-Cadherin Switch in Epithelial-to-Mesenchymal Transition: Signaling, Therapeutic Implications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ispub.com [ispub.com]

- 8. researchgate.net [researchgate.net]

- 9. Suppression of TGFβ-Induced Epithelial-Mesenchymal Transition Like Phenotype by a PIAS1 Regulated Sumoylation Pathway in NMuMG Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of EW-7195 in Inhibiting Epithelial-to-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-to-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. A key signaling pathway that governs EMT is the Transforming Growth Factor-β (TGF-β) pathway. EW-7195, a potent and selective small molecule inhibitor, has emerged as a significant tool for dissecting and counteracting this process. This technical guide provides an in-depth overview of the role of this compound in inhibiting EMT, focusing on its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core biological processes.

Introduction to this compound

This compound, chemically identified as 3-((4-([1][2][3]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methylamino)benzonitrile, is a novel inhibitor of the TGF-β type I receptor kinase, also known as Activin receptor-like kinase 5 (ALK5).[1] By selectively targeting ALK5, this compound effectively blocks the initiation of the TGF-β signaling cascade, which is a primary driver of EMT in various cancers, particularly breast cancer.[1][2] Its ability to inhibit TGF-β-induced Smad signaling makes it a valuable agent for both research and potential therapeutic applications aimed at preventing cancer metastasis.[1][3][4]

Mechanism of Action: Inhibition of the TGF-β/ALK5/Smad Pathway

The binding of TGF-β to its type II receptor (TβRII) induces the recruitment and phosphorylation of the type I receptor, ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common-mediator Smad (Co-Smad), Smad4, and translocate to the nucleus. Within the nucleus, this complex acts as a transcription factor, regulating the expression of genes that drive the EMT program. This includes the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as N-cadherin and Vimentin.[5][6][7]

This compound functions as an ATP-competitive inhibitor of the ALK5 kinase domain.[5] By binding to this site, it prevents the phosphorylation of Smad2 and Smad3, thereby blocking their nuclear translocation and subsequent transcriptional activity.[1][2] This targeted inhibition effectively halts the TGF-β-induced EMT process.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data demonstrating the efficacy of this compound in inhibiting ALK5 and EMT-related processes.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| ALK5 (TβRI) IC50 | 4.83 nM | N/A | [2][3][4] |

| Selectivity over p38α | >300-fold | N/A | [4] |

| Inhibition of TGF-β1-induced Smad2 phosphorylation | 0.5-1 µM | Mammary epithelial cells | [4] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Outcome | Reference |

| 4T1 orthotopic xenograft (Balb/c mice) | 40 mg/kg; i.p.; three times a week | Inhibition of lung metastasis | [2][4] |

| MMTV/cNeu transgenic mice | 40 mg/kg; i.p.; three times a week | Inhibition of lung metastasis | [2][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the role of this compound in EMT.

TGF-β-Induced EMT in NMuMG Cells

Normal murine mammary gland (NMuMG) cells are a well-established model for studying TGF-β-induced EMT.

-

Cell Culture: Culture NMuMG cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 10 µg/mL insulin.

-

Induction of EMT: Seed cells at approximately 70% confluency. To induce EMT, treat the cells with TGF-β1 (typically 2-5 ng/mL) for 48 hours.

-

This compound Treatment: To test the inhibitory effect of this compound, pre-incubate the cells with the desired concentration of this compound for 1-2 hours before adding TGF-β1.

-

Analysis: After the incubation period, assess EMT by observing morphological changes (from cobblestone epithelial to spindle-like mesenchymal), or by performing immunoblotting for EMT markers.

Immunoblotting for EMT Markers

This technique is used to quantify the protein levels of epithelial and mesenchymal markers.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against E-cadherin, N-cadherin, and Vimentin overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Wound Healing (Scratch) Assay

This assay assesses the effect of this compound on cell migration, a key characteristic of mesenchymal cells.

-

Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

-

Creating the "Wound": Create a scratch in the monolayer using a sterile 200 µL pipette tip.

-

Treatment: Wash the cells to remove debris and add fresh media containing TGF-β1 and/or this compound.

-

Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 and 48 hours).

-

Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.

In Vivo Metastasis Models

Animal models are essential for evaluating the therapeutic potential of this compound in a physiological context.

-

4T1 Orthotopic Xenograft Model:

-

Inject 4T1 breast cancer cells into the mammary fat pad of female Balb/c mice.[4]

-

Allow the primary tumor to grow to a specified size.

-

Administer this compound (e.g., 40 mg/kg, i.p., three times a week) or a vehicle control.[4]

-

After a set period, euthanize the mice and harvest the lungs.

-

Quantify lung metastases by counting surface nodules or through histological analysis.

-

-

MMTV/cNeu Transgenic Mouse Model:

-

Use MMTV/cNeu transgenic mice, which spontaneously develop mammary tumors that metastasize to the lungs.

-

Begin treatment with this compound or vehicle when tumors become palpable.

-

Monitor tumor growth and animal health.

-

At the end of the study, harvest the lungs and quantify metastasis.

-

Logical Relationships and Outcomes

The inhibition of ALK5 by this compound sets off a cascade of events that ultimately leads to the suppression of EMT and metastasis. The logical flow of these events is outlined below.

Conclusion

This compound is a highly effective and selective inhibitor of ALK5, a key kinase in the TGF-β signaling pathway that drives epithelial-to-mesenchymal transition. Through the blockade of Smad2/3 phosphorylation and subsequent nuclear signaling, this compound successfully reverses the molecular hallmarks of EMT, leading to decreased cell motility and the potent suppression of cancer metastasis in preclinical models.[1][2] The data and methodologies presented in this guide underscore the value of this compound as a critical research tool and a promising candidate for anti-metastatic therapies. Further investigation into its clinical applicability is warranted.[8]

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Wound-healing assay [bio-protocol.org]

- 3. 4T1 Syngeneic Murine Model - Altogen Labs [altogenlabs.com]

- 4. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mouse Models for Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luciferase reporter cells as a platform to detect SMAD-dependent collagen production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mouse models of breast cancer metastasis - Wikipedia [en.wikipedia.org]

- 8. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for EW-7195 in Mouse Models of Metastasis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo use of EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), for studying and inhibiting cancer metastasis in preclinical mouse models. The provided protocols are based on established research and are intended to serve as a detailed resource for designing and executing experiments.

Introduction to this compound

This compound is a small molecule inhibitor of ALK5 (TGFβR1) kinase with an IC50 of 4.83 nM.[1][2] By selectively targeting ALK5, this compound effectively blocks the canonical transforming growth factor-β (TGF-β) signaling pathway. This pathway plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a key process in cancer progression and metastasis.[2] In late-stage cancers, elevated TGF-β levels promote tumor cell invasion and metastasis. This compound has been shown to inhibit TGF-β1-induced Smad2 phosphorylation and subsequent nuclear translocation of the Smad2/3 complex, thereby suppressing EMT and inhibiting the metastatic spread of cancer cells to the lungs in various mouse models.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data for the in vivo application of this compound in mouse models of breast cancer metastasis.

Table 1: this compound In Vivo Dosage and Administration

| Parameter | Details | Reference |

| Compound | This compound | [1][2][3] |

| Target | ALK5 (TGFβR1) Kinase | [1][2][3] |

| Dosage | 40 mg/kg | [1][3] |

| Administration Route | Intraperitoneal (i.p.) Injection | [1][3] |

| Dosing Frequency | Three times a week | [1][3] |

Table 2: Mouse Models and Treatment Duration for this compound Anti-Metastatic Studies

| Mouse Model | Description | Treatment Duration | Reference |

| 4T1 Orthotopic Xenograft (in Balb/c mice) | A highly metastatic, syngeneic model of breast cancer that spontaneously metastasizes to the lungs. | 2.5 weeks | [1][3] |

| MMTV/cNeu Transgenic Mice | A genetically engineered mouse model that develops spontaneous mammary tumors that metastasize to the lungs. | 3 weeks | [1][3] |

Signaling Pathway

This compound exerts its anti-metastatic effects by inhibiting the TGF-β/ALK5/Smad signaling pathway. The diagram below illustrates the mechanism of action.

Caption: Mechanism of this compound action on the TGF-β signaling pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a mouse model of metastasis.

References

Application Notes and Protocols for EW-7195 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EW-7195, a potent and selective inhibitor of the TGF-β type I receptor (ALK5), in various cell culture applications. Detailed protocols for key experiments are provided to assist in determining the optimal concentration and evaluating the efficacy of this compound.

Introduction

This compound is a small molecule inhibitor that specifically targets the kinase activity of ALK5, a critical component of the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][2][3] By inhibiting ALK5, this compound effectively blocks the phosphorylation of downstream mediators Smad2 and Smad3, thereby preventing their nuclear translocation and subsequent regulation of target gene expression.[1][2][3] This mechanism makes this compound a valuable tool for studying the role of TGF-β signaling in various biological processes, including cell proliferation, differentiation, migration, and epithelial-to-mesenchymal transition (EMT).

Mechanism of Action

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5, in turn, phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in a wide array of cellular processes. This compound acts as an ATP-competitive inhibitor of the ALK5 kinase, preventing the phosphorylation of Smad2 and Smad3 and thereby blocking the entire downstream signaling cascade.

Data Presentation: In Vitro Activity of this compound

The optimal concentration of this compound is dependent on the cell line, the specific biological endpoint being measured, and the duration of treatment. The following tables summarize the known inhibitory concentrations and provide recommended starting ranges for various applications.

Table 1: Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Assay Type | Reference |

| ALK5 (TβRI) | 4.83 | Kinase Assay | [1][2][3] |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

| Assay Type | Cell Line | Recommended Concentration Range | Notes |

| Inhibition of Smad2 Phosphorylation | Various | 0.1 - 1 µM | A concentration of 0.5-1 µM has been shown to efficiently inhibit TGF-β1-induced Smad2 phosphorylation.[1] |

| Inhibition of Epithelial-to-Mesenchymal Transition (EMT) | NMuMG, Breast Cancer Cell Lines | 0.1 - 5 µM | The effective concentration will vary depending on the cell line and the specific EMT markers being assessed. |

| Inhibition of Cell Migration (Wound Healing Assay) | Breast Cancer Cell Lines | 0.1 - 10 µM | A dose-response experiment is recommended to determine the optimal inhibitory concentration without inducing cytotoxicity. |

| Cell Viability / Cytotoxicity (e.g., MTT, CellTiter-Glo) | Various | 1 - 25 µM | It is crucial to determine the cytotoxic profile of this compound in the specific cell line of interest to distinguish between targeted inhibition and general toxicity. |

| TGF-β Reporter Assay (e.g., CAGA-Luc) | Various | 0.01 - 1 µM | Luciferase reporter assays are highly sensitive and can detect inhibition at lower concentrations. |

Experimental Protocols

The following are detailed protocols for key experiments to determine the optimal concentration and assess the biological effects of this compound.

Protocol 1: Determination of Optimal Concentration for Inhibition of Smad2 Phosphorylation by Western Blot

This protocol outlines the steps to determine the effective concentration of this compound required to inhibit TGF-β1-induced phosphorylation of Smad2.

Materials:

-

Cell line of interest (e.g., MCF-7, MDA-MB-231, HaCaT)

-

Complete cell culture medium

-

Serum-free medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Recombinant human TGF-β1

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Smad2 (Ser465/467) and anti-Smad2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

-

Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 4-24 hours.

-

Inhibitor Pre-treatment: Prepare a serial dilution of this compound in serum-free medium (e.g., 0.01, 0.1, 0.5, 1, 5 µM). Include a vehicle control (DMSO). Aspirate the serum-free medium from the cells and add the medium containing this compound or vehicle. Incubate for 1-2 hours.

-

TGF-β1 Stimulation: Add TGF-β1 to each well (except for the unstimulated control) to a final concentration of 5 ng/mL. Incubate for 30-60 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add an appropriate volume of lysis buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Smad2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against total Smad2 as a loading control.

-

-

Analysis: Quantify the band intensities for phospho-Smad2 and total Smad2. The optimal concentration of this compound is the lowest concentration that significantly inhibits TGF-β1-induced Smad2 phosphorylation.

Protocol 2: Wound Healing (Scratch) Assay for Cell Migration

This protocol is used to assess the effect of this compound on TGF-β1-induced cell migration.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Serum-free or low-serum medium

-

This compound stock solution

-

Recombinant human TGF-β1

-

Sterile 200 µL pipette tips or a cell scraper

-

Microscope with a camera

Procedure:

-

Cell Seeding: Seed cells in a 6-well or 12-well plate and grow to form a confluent monolayer.

-

Scratch Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.

-

Washing: Gently wash the cells with PBS to remove detached cells and debris.

-

Treatment: Replace the PBS with serum-free or low-serum medium containing different concentrations of this compound (and a vehicle control) with or without TGF-β1 (e.g., 5 ng/mL).

-

Image Acquisition: Immediately after adding the treatment, capture images of the scratch at defined locations (mark the plate for consistent imaging). This is the 0-hour time point.

-

Incubation: Incubate the plate at 37°C.

-

Time-course Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, 48 hours).

-

Analysis: Measure the width of the scratch at each time point for each condition. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) / Initial Width] x 100. Compare the wound closure in this compound-treated cells to the control to determine the effect on cell migration.

Protocol 3: TGF-β Signaling Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the TGF-β/Smad pathway using a luciferase reporter construct containing Smad-binding elements (e.g., CAGA-Luc).

Materials:

-

HEK293T or other suitable cell line

-

Complete cell culture medium

-

CAGA-luciferase reporter plasmid

-

A control plasmid expressing Renilla luciferase (for normalization)

-

Transfection reagent

-

This compound stock solution

-

Recombinant human TGF-β1

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Transfection: Co-transfect the cells with the CAGA-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubation: After transfection, allow the cells to recover and express the reporters for 24 hours.

-

Treatment: Pre-treat the cells with a dose range of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 16-24 hours.

-

Cell Lysis: Lyse the cells according to the manufacturer's protocol for the dual-luciferase assay system.

-

Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The inhibitory effect of this compound is determined by the reduction in TGF-β1-induced luciferase activity.

Conclusion

This compound is a valuable research tool for investigating the multifaceted roles of TGF-β signaling. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this inhibitor in their cell culture experiments. It is recommended to perform dose-response experiments for each new cell line and experimental endpoint to determine the optimal working concentration of this compound.

References

Application of EW-7195 (Vactosertib) in Liver Fibrosis Studies: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

EW-7195, also known as Vactosertib, is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β signaling pathway is a critical driver in the pathogenesis of liver fibrosis.[1] It promotes the activation of hepatic stellate cells (HSCs), leading to their transformation into myofibroblasts, which are the primary producers of extracellular matrix (ECM) proteins like collagen.[2] Dysregulation of this process results in excessive scar tissue formation, distorting the liver architecture and potentially progressing to cirrhosis and liver failure.[3] this compound, by competitively inhibiting the ATP-binding site of ALK5, effectively blocks the canonical Smad2/3 signaling pathway and has also been shown to modulate non-canonical pathways involving reactive oxygen species (ROS) and Hypoxia-Inducible Factor 1-alpha (HIF1α).[4][5] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in both in vitro and in vivo models of liver fibrosis.

Mechanism of Action

This compound exerts its anti-fibrotic effects by directly targeting ALK5, a key kinase in the TGF-β signaling cascade. This inhibition prevents the phosphorylation of downstream mediators Smad2 and Smad3, thereby blocking their nuclear translocation and subsequent activation of fibrogenic gene transcription.[6] Additionally, studies have demonstrated that this compound can attenuate the production of ROS, which are known to contribute to HSC activation.[4] It also inhibits HIF1α-induced HSC activation and epithelial-mesenchymal transition (EMT), another process implicated in the progression of liver fibrosis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (also referred to as EW-7197 in some literature) in liver fibrosis studies.

Table 1: In Vitro Efficacy of this compound/EW-7197

| Parameter | Cell Line | Value | Reference |

| ALK5 Kinase Inhibition (IC50) | - | 4.83 nM | [7] |

| ALK5 Kinase Inhibition (IC50) | - | 13 nM | [2] |

| Cell-Based Luciferase Assay (IC50) | HaCaT (3TP-luc) | 16.5 nM | [2] |

| Cell-Based Luciferase Assay (IC50) | 4T1 (3TP-luc) | 12.1 nM | [2] |

| Effective Concentration for p-Smad2 Inhibition | Various | 0.5 - 1 µM | [7] |

Table 2: In Vivo Efficacy of EW-7197 in Liver Fibrosis Models

| Animal Model | Species | Dosage Range | Administration Route | Treatment Duration | Key Findings | Reference |

| Carbon Tetrachloride (CCl4)-Induced Fibrosis | Mouse | 0.625 - 5 mg/kg/day | Oral | 4 weeks (5 times/week) | Reduced collagen, α-SMA, fibronectin; extended lifespan. | [4] |

| Bile Duct Ligation (BDL)-Induced Fibrosis | Rat | 0.625 - 5 mg/kg/day | Oral | 4 weeks (5 times/week) | Reduced collagen, α-SMA, fibronectin; extended lifespan. | [4] |

| Bile Duct Ligation (BDL)-Induced Fibrosis | Rat | 20 - 40 mg/kg (qod) | Oral | 4 weeks (3 times/week) | Inhibited collagen accumulation, HSC activation, and EMT. | [8] |

Experimental Protocols

In Vitro Protocol: Inhibition of TGF-β1-Induced Hepatic Stellate Cell (HSC) Activation

This protocol describes the methodology to assess the inhibitory effect of this compound on the activation of human immortalized hepatic stellate cells (LX-2) induced by TGF-β1.

Materials:

-

LX-2 cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human TGF-β1

-

This compound (Vactosertib)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

Reagents for Western Blotting (antibodies against p-Smad3, Smad3, α-SMA, Collagen I, and a loading control like β-actin)

-

Reagents for qRT-PCR (primers for ACTA2, COL1A1)

-

96-well plate for ROS measurement

-

Reagents for ROS detection (e.g., DCFH-DA)

Procedure:

-

Cell Culture: Culture LX-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed LX-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability or ROS assays) and allow them to adhere overnight.

-

Serum Starvation: Once cells reach 70-80% confluency, replace the growth medium with serum-free DMEM for 12-24 hours to synchronize the cells.

-

This compound Pre-treatment: Prepare stock solutions of this compound in DMSO. Dilute this compound to the desired final concentrations (e.g., 0.1, 0.5, 1 µM) in serum-free DMEM. Pre-treat the serum-starved cells with the this compound solutions for 1-2 hours. Include a vehicle control (DMSO).

-

TGF-β1 Stimulation: Add recombinant human TGF-β1 to the culture medium to a final concentration of 2 ng/mL.[4] Continue incubation for the desired time points (e.g., 30 minutes for p-Smad3 analysis, 24-48 hours for α-SMA and collagen expression).

-

Endpoint Analysis:

-

Western Blotting: Lyse the cells and perform Western blotting to analyze the protein levels of p-Smad3, α-SMA, and Collagen I.

-

qRT-PCR: Isolate total RNA and perform qRT-PCR to analyze the mRNA expression of ACTA2 and COL1A1.

-

ROS Measurement: For ROS analysis, pre-treat cells in a 96-well plate with this compound (e.g., 50 nM) for 10 minutes, then stimulate with TGF-β1 (2 ng/mL) for 20 minutes.[4] Use a fluorescent probe like DCFH-DA to measure intracellular ROS levels according to the manufacturer's instructions.

-

In Vivo Protocol: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This protocol outlines the induction of liver fibrosis in mice using CCl4 and the evaluation of the therapeutic efficacy of this compound.

Materials:

-

Male C57BL/6 mice (6-8 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil or corn oil (vehicle for CCl4)

-

This compound (Vactosertib)

-

Vehicle for this compound (e.g., artificial gastric fluid)

-

Materials for animal handling, injection, and sacrifice

-

Materials for tissue collection and processing (formalin, liquid nitrogen)

-

Reagents for histological analysis (Sirius Red, Masson's trichrome) and biochemical assays (hydroxyproline assay)

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

-

Induction of Fibrosis:

-

Prepare a 10% (v/v) solution of CCl4 in olive oil.

-

Administer the CCl4 solution via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight, twice a week for 4-8 weeks.[9]

-

A control group should receive i.p. injections of olive oil only.

-

-

This compound Treatment:

-

Prepare this compound in a suitable vehicle for oral administration.

-

After 2-4 weeks of CCl4 injections (to allow for fibrosis development), divide the CCl4-treated mice into a vehicle treatment group and this compound treatment groups.

-

Administer this compound orally at doses ranging from 0.625 to 5 mg/kg, five times a week for 4 weeks.[4] The vehicle control group receives the vehicle alone.

-

-

Monitoring and Sacrifice:

-

Monitor the body weight and general health of the animals throughout the experiment.

-

At the end of the treatment period, sacrifice the animals.

-

-

Sample Collection and Analysis:

-

Collect blood for serum analysis of liver enzymes (ALT, AST).

-

Excise the liver, weigh it, and fix portions in 10% neutral buffered formalin for histology. Snap-freeze other portions in liquid nitrogen for molecular and biochemical analyses.

-

Histology: Stain liver sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition. Perform immunohistochemistry for α-SMA.

-

Biochemical Analysis: Measure the hydroxyproline content in liver tissue as a quantitative marker of collagen.

-

In Vivo Protocol: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Rats

This protocol describes the surgical induction of cholestatic liver fibrosis in rats via bile duct ligation and the assessment of this compound's therapeutic effects.

Materials:

-

Male Sprague-Dawley rats (6-8 weeks old)

-

Anesthetics (e.g., ketamine/xylazine)

-

Surgical instruments

-

Suture materials

-

This compound (Vactosertib)

-

Vehicle for this compound

-

Materials for post-operative care

-

Materials for sample collection and analysis as described in the CCl4 protocol.

Procedure:

-

Animal Acclimatization and Pre-operative Care: Acclimatize rats for at least one week. Fast the animals overnight before surgery but allow free access to water.

-

Surgical Procedure (BDL):

-

Anesthetize the rat.

-

Make a midline abdominal incision to expose the common bile duct.

-

Carefully isolate the common bile duct.

-

Perform a double ligation of the bile duct with suture material. The duct may be transected between the two ligatures.

-

Close the abdominal incision in layers.

-

A sham-operated control group will undergo the same procedure without ligation of the bile duct.

-

-

Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

-

This compound Treatment:

-

Begin oral administration of this compound (e.g., 20-40 mg/kg, every other day) or its vehicle on the day of or the day after surgery and continue for the duration of the study (e.g., 4 weeks).[8]

-

-

Monitoring and Sacrifice:

-

Monitor body weight, clinical signs, and mortality.

-

At the end of the study period (e.g., 4 weeks), sacrifice the animals.

-

-

Sample Collection and Analysis:

-

Collect blood for serum analysis of liver enzymes (ALT, AST) and markers of cholestasis (e.g., bilirubin, alkaline phosphatase).

-

Collect and process liver tissue for histological, immunohistochemical (α-SMA, Collagen I), and biochemical (hydroxyproline) analyses as described in the CCl4 protocol.

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound in Liver Fibrosis

Caption: Mechanism of this compound in inhibiting liver fibrosis.

Experimental Workflow: In Vivo CCl4 Model

Caption: Workflow for CCl4-induced liver fibrosis model.

Logical Relationship: Key Events in Liver Fibrosis and this compound Intervention

Caption: Logical flow of liver fibrosis and this compound's role.

References

- 1. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

- 2. pubs.acs.org [pubs.acs.org]